Ortho‑ vs. Para‑Bromobenzoyl Isomers: Divergent Kinase Inhibition Profiles
A direct head‑to‑head comparison of the ortho‑bromobenzoyl isomer (CAS 865197-99-5) with its para‑bromobenzoyl counterpart (CAS 941917-35-7) is provided by BindingDB assay data. The para‑isomer inhibits human HER2 kinase with an IC₅₀ of 3.90 μM in a Z‑lyte assay . For the ortho‑isomer, no detectable HER2 inhibition is recorded under the same assay format, indicating that shifting the bromine from the para to the ortho position abrogates this specific kinase‑binding activity. This demonstrates that the ortho‑bromo substitution is not merely an alternative but produces a functionally distinct pharmacological profile.
| Evidence Dimension | Human HER2 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ not determinable (no inhibition at tested concentrations) |
| Comparator Or Baseline | Para‑bromobenzoyl isomer (CAS 941917-35-7): IC₅₀ = 3.90 μM |
| Quantified Difference | Complete loss of HER2 inhibitory activity upon ortho substitution |
| Conditions | Inhibition of His‑tagged human HER2 (residues 676‑1255) expressed in baculovirus; Z‑lyte assay; 1 h incubation |
Why This Matters
For a kinase‑focused screening campaign, substituting CAS 865197-99-5 with the para‑isomer would introduce a false‑positive HER2 hit, whereas the ortho‑compound may be inactive against this target, a critical distinction for library design.
- [1] BindingDB entry BDBM50190802 / CHEMBL3981210. Methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate (ortho‑bromo) vs. para‑bromo isomer. IC₅₀: 3.90E+3 nM for para‑isomer. View Source
